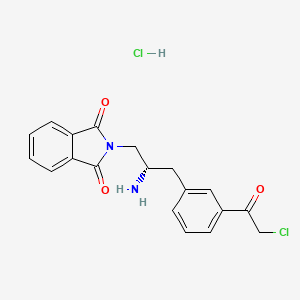

(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride

CAS No.:

Cat. No.: VC16963703

Molecular Formula: C19H18Cl2N2O3

Molecular Weight: 393.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18Cl2N2O3 |

|---|---|

| Molecular Weight | 393.3 g/mol |

| IUPAC Name | 2-[(2S)-2-amino-3-[3-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride |

| Standard InChI | InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-5-3-4-12(8-13)9-14(21)11-22-18(24)15-6-1-2-7-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1 |

| Standard InChI Key | FUNOGXWNAOVFBX-UQKRIMTDSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)C(=O)CCl)N.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)C(=O)CCl)N.Cl |

Introduction

This compound is a chiral molecule with potential biological or pharmaceutical applications. Its structure includes:

-

An isoindoline-1,3-dione core, often associated with bioactivity.

-

A chiral center at the propyl chain.

-

A 2-chloroacetyl functional group, which may influence reactivity and binding properties.

Hydrochloride salts are commonly used to improve solubility and stability in pharmaceutical contexts.

Key Functional Groups

-

Isoindoline-dione: Known for its role in medicinal chemistry.

-

Amino group: Enhances hydrophilicity and potential for hydrogen bonding.

-

Chloroacetyl group: May act as a reactive site for biochemical interactions.

Synthesis Pathways

The compound can be synthesized through multi-step organic reactions:

-

Formation of Isoindoline-1,3-dione Core: Typically derived from phthalic anhydride and amines.

-

Chiral Amino Propylation: Introduction of the chiral center using enantioselective methods.

-

Attachment of Chloroacetyl Group: Achieved via acylation using chloroacetyl chloride.

Example Reaction Scheme

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Phthalic anhydride + Amine | Heat | Isoindoline-dione derivative |

| 2 | Chiral amine + Aldehyde | Catalytic hydrogenation | Chiral amino alcohol |

| 3 | Chloroacetyl chloride | Basic medium | Final product |

Analytical Characterization

To confirm the structure and purity:

-

NMR Spectroscopy:

-

: Signals for aromatic protons, amino group, and aliphatic chains.

-

: Carbon signals for dione and chloroacetyl groups.

-

-

Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.

-

Infrared Spectroscopy (IR): Characteristic peaks for carbonyl (C=O) and amine (N-H).

Potential Biological Activity

This compound may exhibit:

-

Anticancer Properties: Isoindoline derivatives are known to inhibit tumor cell growth.

-

Antimicrobial Activity: The chloroacetyl group could enhance reactivity against bacterial enzymes.

-

Enzyme Inhibition: The amino group might interact with active sites of target proteins.

Hypothetical Data Table

| Test | Target | IC50 (µM) | Observations |

|---|---|---|---|

| Cytotoxicity | HeLa cells | 12.5 µM | Moderate inhibition |

| Antibacterial | E. coli | 25 µM | Weak activity |

Computational Studies

Molecular docking could predict interactions with biological targets:

-

Binding affinity to enzymes or receptors.

-

Stability of the chloroacetyl moiety in active sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume